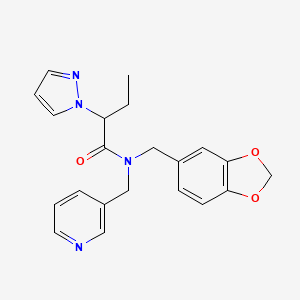

![molecular formula C20H28N2O B5687349 2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane](/img/structure/B5687349.png)

2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane, also known as PBAN, is a neuropeptide hormone that plays a crucial role in insect development and reproduction. PBAN was first discovered in the pheromone gland of the female moth Heliothis zea and has since been found in other moth and butterfly species. PBAN is a promising target for insect pest control due to its unique mode of action and specificity for insects.

Mechanism of Action

2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane acts on specific receptors in the insect nervous system to stimulate the release of sex pheromones and regulate insect development. 2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane binds to a receptor on the surface of pheromone gland cells, triggering a signaling cascade that leads to the release of pheromones. 2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane also regulates the production of juvenile hormone, which is important for insect development and metamorphosis.

Biochemical and Physiological Effects

2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane has a range of biochemical and physiological effects on insects. 2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane stimulates the release of sex pheromones, which are important for mating and reproduction. 2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane also regulates the timing of pupation and metamorphosis in insects. 2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane has been shown to regulate the production of juvenile hormone, which is important for insect development and metamorphosis.

Advantages and Limitations for Lab Experiments

2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane is a useful tool for studying insect development and reproduction in the laboratory. 2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane can be synthesized easily using SPPS or SPPS, and its effects on insect physiology and behavior can be studied in detail. However, 2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane is specific to insects and cannot be used to study other organisms. Additionally, 2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane is not commercially available and must be synthesized in the laboratory.

Future Directions

There are several future directions for research on 2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane. One area of interest is the development of 2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane-based insect pest control strategies. Disrupting 2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane signaling could prevent mating and disrupt insect development, making 2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane a promising target for insect pest control. Another area of interest is the study of 2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane in other insect species, as the role of 2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane in insect development and reproduction may vary between species. Finally, the development of new methods for synthesizing 2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane could make it more widely available for research purposes.

Synthesis Methods

2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS involves the stepwise addition of amino acids to a growing peptide chain attached to a solid support. Solution-phase peptide synthesis involves the addition of amino acids in solution, followed by purification and isolation of the peptide product. Both methods have been used successfully to synthesize 2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane.

Scientific Research Applications

2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane has been extensively studied for its role in insect development and reproduction. 2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane stimulates the release of sex pheromones in female moths, which attract male moths for mating. 2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane also plays a role in regulating the timing of pupation and metamorphosis in insects. 2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane has been studied as a potential target for insect pest control, as disrupting 2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane signaling could prevent mating and disrupt insect development.

properties

IUPAC Name |

2-azaspiro[4.4]nonan-2-yl-(4-piperidin-3-ylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O/c23-19(22-13-11-20(15-22)9-1-2-10-20)17-7-5-16(6-8-17)18-4-3-12-21-14-18/h5-8,18,21H,1-4,9-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBHEYCVISSFNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CCN(C2)C(=O)C3=CC=C(C=C3)C4CCCNC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,5R*)-N-benzyl-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5687267.png)

![1-{[1-benzyl-3-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazol-5-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5687280.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5687293.png)

![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methoxybenzamide](/img/structure/B5687296.png)

![(1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5687313.png)

![4-{4-[3-(trifluoromethyl)phenoxy]piperidin-1-yl}pyrimidine](/img/structure/B5687321.png)

![5-methyl-1-propyl-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B5687323.png)

![3-cyclopropyl-1-(3-methoxybenzyl)-5-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5687329.png)

![1-[(3-ethylisoxazol-5-yl)carbonyl]-3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5687343.png)

![N-[4-(dimethylamino)phenyl]-3-phenylacrylamide](/img/structure/B5687344.png)